2,4,6-Trimethoxypyrimidine

Übersicht

Beschreibung

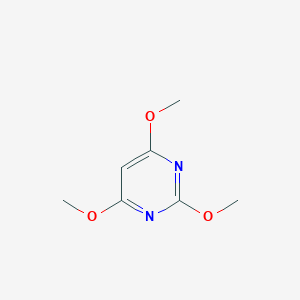

2,4,6-Trimethoxypyrimidine is a pyrimidine derivative with the molecular formula C7H10N2O3. It is characterized by the presence of three methoxy groups attached to the pyrimidine ring at positions 2, 4, and 6.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2,4,6-Trimethoxypyrimidine involves the reaction of 2,4,6-trichloropyrimidine with sodium ethoxide. The reaction is typically carried out at temperatures ranging from 70 to 100 degrees Celsius . Another method involves the dropwise addition of 2,4,6-trichloropyrimidine in methanol to a solution of sodium methoxide in methanol under an argon protective gas .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of protective gases and controlled temperatures is crucial to prevent unwanted side reactions and degradation of the compound.

Analyse Chemischer Reaktionen

Substitution Reactions

The methoxy groups in 2,4,6-trimethoxypyrimidine can undergo nucleophilic displacement under alkaline or acidic conditions. For example:

-

Chlorination : Reaction with phosphorus oxychloride (POCl₃) replaces methoxy groups with chlorine atoms. This is a critical step in synthesizing intermediates for agrochemicals .

-

Amination : Treatment with ammonia or amines at elevated temperatures replaces methoxy groups with amino groups, yielding substituted aminopyrimidines .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Chlorination | POCl₃, 70–100°C | 2,4,6-Trichloropyrimidine |

| Amination | NH₃/MeOH, reflux | 2-Amino-4,6-dimethoxypyrimidine |

Methylation Studies

This compound serves as a model compound in methylation research. When reacted with diazomethane (CH₂N₂), it undergoes selective methylation at the N1 position, forming derivatives like 1-methyl-2,4,6-trimethoxypyrimidinium iodide . This reaction highlights the compound’s utility in studying methylation patterns of heterocyclic systems.

Ring-Opening and Rearrangements

Under strong acidic or basic conditions, the pyrimidine ring can undergo cleavage:

-

Acid Hydrolysis : Concentrated HCl at reflux opens the ring, yielding malonic acid derivatives and methanol as byproducts .

-

Base-Mediated Rearrangement : Sodium hydroxide (NaOH) induces ring contraction or expansion, forming smaller (e.g., pyrazoles) or larger heterocycles .

Pharmaceutical Intermediates

The compound is a precursor to antiviral and antitumor agents. For instance, its chlorinated derivative (2,4,6-trichloropyrimidine) is used to synthesize kinase inhibitors .

Agrochemical Development

Derivatives of this compound are key intermediates in herbicides and fungicides. For example, substitution with thiol groups produces compounds with enhanced bioactivity .

Catalytic Transformations

Recent studies explore its role in transition-metal-catalyzed reactions:

-

Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 4-position .

-

Nickel-Mediated C–H Activation : Direct functionalization of the pyrimidine ring enables synthesis of complex polycyclic systems .

Environmental and Stability Data

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Properties

Research has shown that derivatives of 2,4,6-trimethoxypyrimidine exhibit notable antimicrobial activity. For instance, studies indicated that compounds similar to this pyrimidine derivative effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Salmonella enterica .

Anticancer Research

The compound has also been explored for its potential in cancer therapy. Its ability to bind DNA and induce cleavage suggests that it could serve as a DNA-targeting agent in anticancer drug development .

Antileishmanial Activity

Recent studies have demonstrated that antimony(III) complexes formed with this compound show significant inhibitory effects against Leishmania tropica, indicating potential applications in treating leishmaniasis .

Agricultural Applications

Herbicides and Pesticides

this compound serves as an intermediate in the synthesis of various herbicides and pesticides. Its derivatives have been utilized in formulations aimed at enhancing crop protection and yield .

Fungicides Development

The compound's properties are leveraged in the development of fungicides, contributing to advancements in agricultural chemistry .

Material Science Applications

Electronics and Photonics

The compound is being investigated for its potential in developing materials with specific electronic and optical properties. This includes applications in dye-sensitized solar cells (DSSCs), where it is used in solid polymer electrolytes .

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound to study enzyme inhibition and cellular processes. This research contributes to advancements in biochemistry and molecular biology .

Environmental Applications

Biodegradation Studies

Recent research highlights the role of this compound in bioremediation processes, showcasing its potential environmental significance alongside its pharmacological applications .

Antimicrobial Activity

- A study assessing the antimicrobial efficacy of pyrimidine derivatives found that compounds like this compound exhibited significant inhibition zones against various bacterial strains:

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Salmonella enterica | 12 | |

| Escherichia coli | 10 | |

| Pseudomonas aeruginosa | 9 |

Antileishmanial Activity

- Antimony(III) complexes with this compound were synthesized and evaluated for their biological activity against Leishmania tropica, showing promising results in inhibiting parasite growth and affecting key metabolic enzymes .

DNA Binding Studies

- Agarose gel electrophoresis studies demonstrated the ability of this compound to bind DNA effectively:

| Compound | Binding Affinity (µM) | Cleavage Activity (%) |

|---|---|---|

| This compound | 25 | 60 |

| Other Pyrimidine Derivative A | 30 | 50 |

| Other Pyrimidine Derivative B | 40 | 45 |

Wirkmechanismus

The mechanism of action of 2,4,6-Trimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and the derivatives being studied.

Vergleich Mit ähnlichen Verbindungen

2,4-Dimethoxypyrimidine: Lacks one methoxy group compared to 2,4,6-Trimethoxypyrimidine.

2,6-Dimethoxypyrimidine: Lacks one methoxy group at position 4.

4,6-Dimethoxypyrimidine: Lacks one methoxy group at position 2.

Uniqueness: this compound is unique due to the presence of three methoxy groups, which significantly influence its chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar pyrimidine derivatives.

Biologische Aktivität

2,4,6-Trimethoxypyrimidine (TMP) is a pyrimidine derivative characterized by three methoxy groups at the 2, 4, and 6 positions of the pyrimidine ring. This structural configuration significantly influences its biological activities, making it a compound of interest in pharmaceutical research. This article reviews the biological activity of TMP, including its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure:

- Molecular Formula: CHNO

- Molecular Weight: 170.17 g/mol

- Melting Point: 51°C to 54°C

- Boiling Point: 232°C

Structural Characteristics:

The presence of three methoxy groups enhances the compound's solubility and reactivity compared to other pyrimidine derivatives. The methoxy groups are electron-donating, which stabilizes the compound's intermediates during chemical transformations.

Antimicrobial Properties

Research indicates that TMP exhibits significant antimicrobial activity against various pathogens. Studies have shown that TMP derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infectious diseases. For instance, TMP has been tested against both Gram-positive and Gram-negative bacteria with promising results .

Anticancer Activity

TMP has been explored for its anticancer properties. Several studies indicate that TMP and its derivatives can induce apoptosis in cancer cells through various mechanisms. One study highlighted its ability to inhibit cell proliferation in human cancer cell lines, including breast and colon cancer cells. The compound's mechanism of action may involve the modulation of signaling pathways associated with cell survival and apoptosis.

The biological activity of TMP is attributed to its interaction with specific biological targets:

- Targeting Enzymes: TMP may act as an inhibitor of key enzymes involved in nucleotide synthesis, which is crucial for DNA replication in rapidly dividing cells such as cancer cells.

- Induction of Apoptosis: By modulating apoptotic pathways, TMP can promote programmed cell death in malignant cells.

- Antioxidant Activity: Some studies suggest that TMP possesses antioxidant properties that can protect cells from oxidative stress, further contributing to its anticancer effects .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of TMP against various bacterial strains. The results indicated that TMP exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different strains, demonstrating its potential as an antimicrobial agent.

Study on Anticancer Effects

Another study investigated the effects of TMP on human breast cancer cell lines (MCF-7). The findings revealed that treatment with TMP resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Dimethoxypyrimidine | Two methoxy groups | Less complex than TMP |

| 2-Methyl-4,6-dimethoxypyrimidine | Two methoxy groups; one methyl group | Different substitution pattern |

| 2-Amino-4-methylpyrimidine | Amino group instead of methoxy | Potentially different biological activity |

| 2,4-Dichloropyrimidine | Chlorine substituents | More reactive due to electronegative Cl |

The unique combination of three methoxy groups in TMP enhances its solubility and reactivity compared to other pyrimidines, making it a valuable candidate for further research and development.

Eigenschaften

IUPAC Name |

2,4,6-trimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVAFLZWVUIBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352453 | |

| Record name | 2,4,6-Trimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13106-85-9 | |

| Record name | 2,4,6-Trimethoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13106-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trimethoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 2,4,6-trimethoxypyrimidine?

A: this compound is a pyrimidine derivative where three hydrogen atoms at the 2, 4, and 6 positions are substituted by methoxy (-OCH3) groups. While the provided abstracts lack specific spectroscopic data, [] describes the use of proton nuclear magnetic resonance (p.m.r.) spectrometry and the shift reagent Europium (III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) (Eu(fod)3) to study this compound and similar methoxylated pyrimidines. This technique provides information about the arrangement of hydrogen atoms within the molecule, aiding in structural elucidation.

Q2: How does this compound react with methyl iodide?

A: Research suggests that this compound undergoes isomerization in the presence of methyl iodide. [, ] This means the reaction causes a rearrangement of atoms within the molecule, leading to the formation of different isomers. The specific isomerization products and the mechanism are not detailed in the provided abstracts.

Q3: Can this compound be used as a building block for other compounds?

A: Yes, this compound can serve as a precursor for the synthesis of Schiff bases. [] Specifically, it reacts with various anilines (methyl-, methoxy-, nitro- and unsubstituted) via a condensation reaction, resulting in the formation of Schiff bases with varying substituents. This highlights the potential of this compound as a starting material for creating diverse chemical compounds.

Q4: Are there any studies on the biological activity of this compound derivatives?

A: While not directly addressed in the provided abstracts, one study investigates the synthesis of 5-α-dialkylaminoacylamino-2,4,6-trimethoxypyrimidine derivatives. [] Although the abstract lacks specifics on biological activity, the presence of the dialkylaminoacylamino group suggests potential pharmaceutical relevance. Such groups are often incorporated into drug molecules to modulate their pharmacological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.